

N-(4-methoxyphenyl)acridin-9-amine chemical properties

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Compound of Interest

Compound Name: *N*-(4-methoxyphenyl)acridin-9-amine

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N-(4-methoxyphenyl)acridin-9-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, synthesis, and biological activities of **N-(4-methoxyphenyl)acridin-9-amine**, a member of the 9-anilinoacridine class of compounds known for their potential as therapeutic agents. Due to the limited availability of direct experimental data for this specific molecule, this guide incorporates information from closely related analogues to provide a robust profile for research and development purposes.

Core Chemical Properties

N-(4-methoxyphenyl)acridin-9-amine belongs to a class of compounds extensively studied for their biological activities, primarily as anticancer agents. Its structure features a planar acridine core, which is crucial for its primary mechanism of action, linked to a 4-methoxyphenyl group at the 9-position via an amino bridge.

Physicochemical Data

Quantitative data for **N-(4-methoxyphenyl)acridin-9-amine** and its close structural analogues are summarized below. It is important to note that where direct experimental values for the

target compound are unavailable, data from closely related compounds are provided for estimation purposes.

Property	N-(4-methoxyphenyl)acridin-9-amine (Predicted/Calculated)	N-(3,5-dimethoxyphenyl)acridin-9-amine (Experimental) [1]	N-(2-methoxyphenyl)acridin-9-amine (Experimental) [2]	9-Aminoacridine (Parent Compound, Experimental) [3][4][5]
Molecular Formula	C ₂₀ H ₁₆ N ₂ O	C ₂₁ H ₁₈ N ₂ O ₂	C ₂₀ H ₁₆ N ₂ O	C ₁₃ H ₁₀ N ₂
Molecular Weight	300.36 g/mol	330.39 g/mol	300.4 g/mol	194.23 g/mol
Melting Point	Not available	184.0-186.0 °C	Not available	~300 °C
Boiling Point	Not available	Not available	Not available	Not available
Solubility	Low in water; Soluble in organic solvents (e.g., DMSO, Ethanol)	Not available	35.5 µg/mL (pH 7.4)	Soluble in alcohol
pKa	Not available	Not available	Not available	9.9

Spectral Data

Detailed spectral analyses are crucial for the identification and characterization of **N-(4-methoxyphenyl)acridin-9-amine**. While a complete set of spectra for the target compound is not publicly available, the expected characteristics can be inferred from its structural components and related compounds.

Spectral Data	Expected Characteristics for N-(4-methoxyphenyl)acridin-9-amine
¹ H NMR	Signals corresponding to the protons of the acridine ring system (typically in the aromatic region, δ 7.0-8.5 ppm), the methoxy group (a singlet around δ 3.8 ppm), and the protons of the 4-methoxyphenyl ring.
¹³ C NMR	Resonances for the carbon atoms of the acridine core, the 4-methoxyphenyl ring, and the methoxy group (around 55 ppm).
Mass Spectrometry	A molecular ion peak $[M]^+$ or $[M+H]^+$ corresponding to its molecular weight ($m/z \approx 300.36$).
UV-Vis	Characteristic absorption maxima in the UV-visible region, typical for the acridine chromophore, likely in the range of 400-430 nm ^[6] .

Experimental Protocols

Synthesis of N-(4-methoxyphenyl)acridin-9-amine

A common and effective method for the synthesis of 9-anilinoacridine derivatives is the nucleophilic substitution of 9-chloroacridine with the corresponding aniline.^[1]

Reaction: 9-chloroacridine + 4-methoxyaniline \rightarrow **N-(4-methoxyphenyl)acridin-9-amine**

Materials:

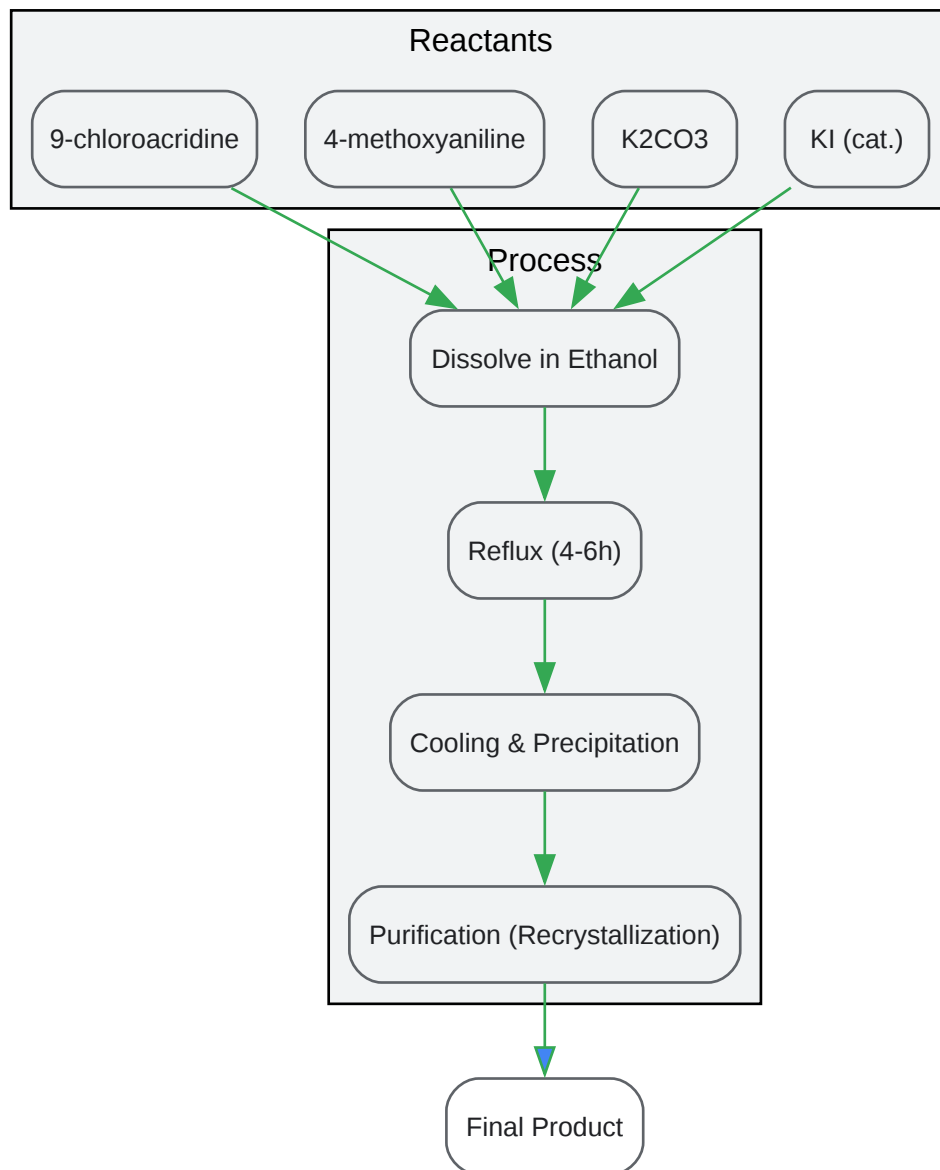
- 9-chloroacridine
- 4-methoxyaniline (p-anisidine)
- Absolute Ethanol
- Potassium Carbonate

- Potassium Iodide (catalyst)

Procedure:

- Dissolve 4-methoxyaniline (1 equivalent) and potassium carbonate (1 equivalent) in absolute ethanol in a round-bottom flask.
- Stir the mixture at room temperature for approximately 45 minutes.
- Add 9-chloroacridine (0.5 equivalents) and a catalytic amount of potassium iodide to the mixture.
- Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture to room temperature.
- The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.
- The crude product can be purified by recrystallization from a suitable solvent, such as methanol or ethanol, to yield the purified **N-(4-methoxyphenyl)acridin-9-amine**.[\[1\]](#)

General Synthesis Workflow



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General Synthesis Workflow for **N-(4-methoxyphenyl)acridin-9-amine**.

Biological Activity and Mechanism of Action

Derivatives of 9-anilinoacridine are well-established as biologically active molecules, with a primary mode of action involving interaction with DNA.^[7] Their planar tricyclic acridine core allows them to intercalate between the base pairs of the DNA double helix.^{[6][8]}

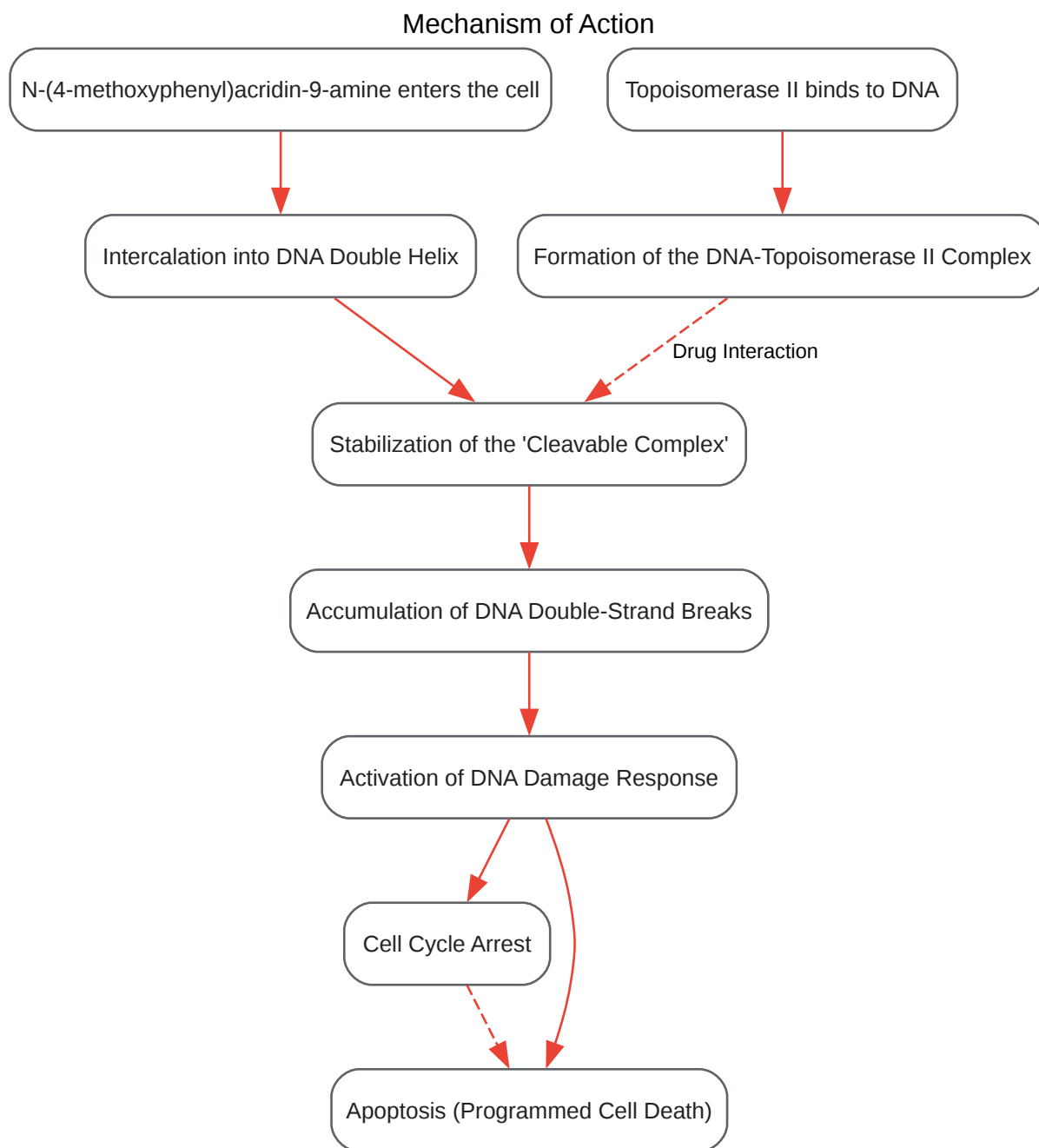
DNA Intercalation and Topoisomerase II Inhibition

The primary molecular target of many 9-anilinoacridines is DNA topoisomerase II, a crucial enzyme for managing DNA topology during replication, transcription, and chromosome segregation.^[7]^[9]

The mechanism involves the following steps:

- **DNA Intercalation:** The planar acridine moiety of **N-(4-methoxyphenyl)acridin-9-amine** inserts itself between adjacent base pairs of the DNA double helix.^[8]
- **Stabilization of the Cleavable Complex:** Topoisomerase II functions by creating a transient double-strand break in the DNA, passing another DNA segment through the break, and then religating the broken strands. 9-Anilinoacridines stabilize the intermediate stage of this process, known as the "cleavable complex," where the enzyme is covalently attached to the 5'-ends of the broken DNA.^[7]^[10]
- **Inhibition of DNA Religation:** By stabilizing this complex, the drug prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks.
- **Induction of Apoptosis:** The persistence of these DNA double-strand breaks triggers the cellular DNA damage response, ultimately leading to cell cycle arrest and programmed cell death (apoptosis).^[11]

This mechanism makes these compounds potent anticancer agents, as they selectively target rapidly dividing cancer cells that have a high requirement for topoisomerase II activity.^[7]



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Signaling Pathway of Topoisomerase II Inhibition.

Conclusion

N-(4-methoxyphenyl)acridin-9-amine is a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. Its chemical properties are largely

defined by the 9-anilinoacridine core, which dictates its primary mechanism of action as a DNA intercalator and topoisomerase II inhibitor. While specific experimental data for this exact molecule is limited, the information available for its analogues provides a strong foundation for further research. The synthetic route is well-established, allowing for the generation of material for further biological and pharmacological evaluation. Future studies should focus on obtaining a complete experimental characterization of this compound and exploring its efficacy and safety in preclinical models.

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